molecular formula C16H11N5O2S B2745636 N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide CAS No. 900007-56-9

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide

Cat. No.: B2745636
CAS No.: 900007-56-9
M. Wt: 337.36
InChI Key: KHWGCKWSLVQFOW-UHFFFAOYSA-N
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Description

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted at the 5-position with a thiophene-2-carboxamide group. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine analogs, which often exhibit biological activity .

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-15(13-7-4-8-24-13)19-20-10-17-14-12(16(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWGCKWSLVQFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Thiophene-2-carboxamide Moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with thiophene-2-carboxylic acid derivatives using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promising results as a potential anticancer agent. Its structure allows for the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Research indicates that derivatives of this compound exhibit selective cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range. This selectivity suggests a potential for developing targeted therapies with reduced side effects compared to conventional chemotherapeutics.

Mechanism of Action
Molecular docking studies have illustrated that N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide can effectively bind to the active sites of CDK2 and other related kinases. The formation of hydrogen bonds and hydrophobic interactions contributes to its inhibitory action, making it a valuable lead compound for further modification and optimization.

Biological Research

Inhibitors of Kinases
The compound's ability to inhibit kinases positions it as a critical tool in biological research. It can be utilized to study various signaling pathways involved in cell proliferation and apoptosis. By understanding how this compound interacts with specific kinases, researchers can gain insights into the mechanisms underlying tumorigenesis and resistance to therapy.

Potential for Drug Development
The unique structural features of this compound make it an attractive candidate for drug development. Its modifications can lead to derivatives with enhanced potency and selectivity. Furthermore, ongoing studies are exploring its efficacy against other diseases such as inflammatory disorders and infectious diseases.

Materials Science

Development of Novel Materials
The unique chemical structure of this compound also opens avenues in materials science. The compound's properties may be harnessed for developing new materials with specific functionalities such as conductivity or fluorescence. These materials could find applications in electronics or photonics.

Mechanism of Action

The mechanism of action of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[3,4-d]pyrimidinone core is a versatile template for derivatization. Key structural analogs include:

Table 1: Key Structural Analogs and Their Substituents
Compound Name Substituent at 5-Position Key Features Reference
N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide (Target) Thiophene-2-carboxamide Electron-rich thiophene, carboxamide linkage -
3,4,5-Trimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide 3,4,5-Trimethoxybenzamide Methoxy groups enhance solubility
(E)-2-(3,6-Dimethyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-nitrobenzylidene)acetohydrazide 4-Nitrobenzylideneacetohydrazide Nitro group for electron-withdrawing effects
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Thiophene-2-carboxylate Fluorinated chromene and carboxylate ester

Key Observations :

  • Thiophene vs.
  • Carboxamide vs. Ester Linkages : The carboxamide group (target compound) offers hydrogen-bonding capacity, whereas ester derivatives (e.g., methyl thiophene-2-carboxylate in ) may exhibit reduced stability under physiological conditions .
  • Methoxy and Nitro Substitutents: Methoxy groups (e.g., 3,4,5-trimethoxybenzamide in ) enhance solubility but may reduce membrane permeability.

Physicochemical Properties

Melting points and synthetic yields provide insights into stability and practicality:

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Synthetic Yield (%) Molecular Weight (g/mol) Reference
Target Compound Not reported Not reported ~380 (estimated) -
(E)-2-(3,6-Dimethyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-nitrobenzylidene)acetohydrazide 244–246 78 ~420
3,4,5-Trimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide Not reported Not reported 421.41
Methyl thiophene-2-carboxylate analog () 227–230 46 560.2

Key Observations :

  • Higher synthetic yields (>75%) are observed for nitro-substituted derivatives (), likely due to favorable reaction kinetics .
  • The target compound’s melting point is unreported, but analogs with rigid substituents (e.g., nitrobenzylidene) exhibit higher melting points (>240°C), suggesting strong crystal lattice interactions .

Biological Activity

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core linked to a thiophene moiety. The molecular formula is C15H12N4O2SC_{15}H_{12}N_4O_2S with a molecular weight of approximately 304.35 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Molecular Formula C15H12N4O2SC_{15}H_{12}N_4O_2S
Molecular Weight 304.35 g/mol
IUPAC Name This compound

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities through several mechanisms:

  • Inhibition of Kinases : Several derivatives have been shown to inhibit key kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and others related to cell proliferation and survival pathways .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating the BAX/Bcl-2 ratio and affecting cell cycle progression .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits significant anti-proliferative effects against A549 (lung cancer) and HCT116 (colon cancer) cell lines. The IC50 values for these cell lines were reported at approximately 8.21 µM and 19.56 µM respectively .
  • Mechanistic Insights : Flow cytometric analyses indicated that the compound causes cell cycle arrest at the S and G2/M phases and promotes apoptosis through intrinsic pathways .

Other Biological Activities

Beyond anticancer properties, preliminary studies suggest potential applications in:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in cellular models.
  • Antimicrobial Activity : Initial screenings indicate that certain derivatives may possess antimicrobial properties against specific pathogens.

Study 1: Anti-proliferative Efficacy

A recent study focused on synthesizing various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant anti-proliferative activity against multiple cancer types. The most potent derivative showed an IC50 value of 0.016 µM against wild-type EGFR .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of the compound towards EGFR and other kinases. These studies revealed strong interactions with critical amino acid residues within the active site of EGFR, supporting its potential as a targeted therapeutic agent .

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